2-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-1,3-benzothiazole
Description
This compound is a heterocyclic molecule combining a 1,3-benzothiazole core with a 1,4-diazepane ring linked via a carbonyl group. The diazepane moiety is further substituted with a sulfonyl group attached to a 1,2-dimethylimidazole ring.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-13-19-16(12-21(13)2)28(25,26)23-9-5-8-22(10-11-23)18(24)17-20-14-6-3-4-7-15(14)27-17/h3-4,6-7,12H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNHGDIIWKWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and benzothiazole intermediates, followed by their coupling through sulfonylation and diazepane formation. Key steps include:
Imidazole Synthesis: The imidazole ring can be synthesized via cyclization of amido-nitriles in the presence of nickel catalysts.
Benzothiazole Formation: Benzothiazole derivatives are often synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling and Sulfonylation: The imidazole and benzothiazole intermediates are coupled using sulfonyl chlorides under basic conditions to form the sulfonylated product.
Diazepane Formation: The final step involves the formation of the diazepane ring through cyclization reactions involving appropriate diamines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Structural Representation
The structure can be represented as follows:
textN / \ C C / \ S C=O / \ C C \ / C---C---C
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Chemical Reactions
The compound is expected to undergo several types of chemical reactions typical for its functional groups:
Nucleophilic Substitution Reactions
The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the carbonyl group. This reaction can lead to the formation of various derivatives that may exhibit enhanced biological activity.
Electrophilic Addition Reactions
The sulfonyl group can engage in electrophilic addition reactions. For instance, it may react with nucleophiles like thiols or amines, leading to sulfonamide derivatives that could have different pharmacological properties.
Cyclization Reactions
Given the structure's complexity, cyclization reactions can occur under specific conditions, potentially forming fused ring systems that enhance biological activity. For instance, reactions involving the diazepane ring could yield novel heterocycles with improved therapeutic profiles.
Oxidation and Reduction Reactions
The compound may also be susceptible to oxidation and reduction processes. The thiazole component can undergo oxidation to form more reactive intermediates, which can then participate in further transformations.
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Research Findings on Chemical Transformations
Recent studies have highlighted various synthetic strategies and chemical transformations involving benzothiazole derivatives, which are relevant to understanding the reactivity of our compound:
Biological Activity Correlation
Research has shown that structural variations significantly influence biological activity through quantitative structure–activity relationship (QSAR) studies . The presence of specific functional groups in our compound suggests potential interactions with biological targets such as enzymes or receptors.
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Potential Applications
The unique combination of functional groups within 2-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-1,3-benzothiazole positions it as a promising candidate for drug development:
Antimicrobial and Anticancer Activities
Due to its structural features, this compound could serve as a lead compound for developing new pharmaceuticals aimed at treating infections or cancers. Its ability to interact with specific biological pathways makes it an attractive target for further research.
Modifications for Enhanced Efficacy
Further modifications of this compound could enhance its efficacy and reduce toxicity through targeted chemical transformations . This adaptability allows researchers to explore various derivatives tailored for specific therapeutic applications.
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Attack by amines/alcohols on carbonyl | Amino or hydroxy derivatives |
| Electrophilic Addition | Reaction with thiols/amines | Sulfonamide derivatives |
| Cyclization | Formation of fused ring systems | Novel heterocycles |
| Oxidation/Reduction | Transformation of thiazole component | More reactive intermediates |
This comprehensive analysis underscores the importance of understanding the chemical behavior of complex compounds like This compound in advancing pharmaceutical research and development.
Scientific Research Applications
Neurodegenerative Disorders
Research indicates that compounds similar to this one may play a role in treating neurodegenerative diseases such as Alzheimer's disease. The imidazole moiety has been shown to inhibit the production of amyloid-beta peptides, which are implicated in plaque formation associated with Alzheimer's pathology. A study demonstrated that derivatives of imidazole could significantly reduce cell death in neuronal lines under oxidative stress conditions, suggesting potential neuroprotective effects .
Antimicrobial Activity
The compound's structure suggests it may possess antimicrobial properties. In vitro studies have shown that related compounds exhibit significant inhibitory effects against various bacterial strains at low concentrations (e.g., 10 µg/mL). The presence of the thiophene ring enhances these effects by interacting with bacterial membranes . This positions the compound as a promising candidate for developing new antimicrobial agents.
Cancer Treatment
Imidazole-based compounds have been explored for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. In particular, compounds containing the benzothiazole moiety have shown promise in targeting specific cancer pathways .
Neuroprotective Effects
A recent study on imidazole derivatives highlighted their ability to activate antioxidant pathways, reducing oxidative stress-induced cell death in neuronal cultures. This suggests their potential utility in developing treatments for neurodegenerative disorders .
Antimicrobial Efficacy Testing
In vitro tests conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects at concentrations as low as 10 µg/mL. This finding supports its potential application in creating new antimicrobial agents.
Cancer Cell Apoptosis Induction
Research indicates that certain imidazole derivatives can induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell survival and death. The mechanisms include interference with signaling pathways that promote cell proliferation .
Mechanism of Action
The mechanism of action of 2-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The sulfonyl and imidazole groups are critical for binding interactions, while the benzothiazole moiety contributes to the overall stability and specificity of the compound .
Comparison with Similar Compounds
Structural Analogues from Literature
Imidazole-Bipyridine Derivatives (e.g., N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine)
- Structural Similarities : Both compounds feature a substituted imidazole ring. The bipyridine-imidazole derivative includes a 4-phenylenediamine group, while the target compound substitutes a benzothiazole and diazepane-sulfonyl group.
- Synthesis : The bipyridine derivative was synthesized via SNAr, a method applicable to imidazole functionalization . The target compound’s synthesis likely involves multi-step coupling of diazepane, sulfonyl imidazole, and benzothiazole precursors.
Nitroimidazole Derivatives (e.g., 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols)
- Structural Similarities : Both compounds share a dimethylimidazole core. The nitro group in these analogs enhances electrophilicity, whereas the sulfonyl group in the target compound may improve solubility or binding affinity.
- Reactivity : Nitroimidazoles are often bioactive (e.g., antiparasitic agents), while sulfonyl groups are associated with protease inhibition .
- Synthetic Methodology: The nitroimidazole derivatives were synthesized using tetrakis(dimethylamino)ethylene (TDAE), a strategy that could inspire redox-sensitive modifications for the target compound .
1,4-Benzodioxine-Based Thiadiazole Derivatives
- Core Heterocycle Comparison: The benzothiazole in the target compound differs from the thiadiazole-fused benzodioxine in .
- Functional Groups : The target compound’s diazepane-sulfonyl linkage introduces conformational flexibility absent in rigid benzodioxine systems .
Pharmacological and Physicochemical Properties (Hypothetical Analysis)
Biological Activity
The compound 2-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-1,3-benzothiazole is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
- Molecular Formula : C17H23N3O4S
- Molecular Weight : 365.4 g/mol
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 4
- Topological Polar Surface Area : 82 Ų
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and cellular pathways. The compound exhibits notable properties in the following areas:
Inhibition of Enzymatic Activity
Research has indicated that derivatives of imidazole, including this compound, can inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways. For instance, a study demonstrated that similar imidazole derivatives had IC50 values as low as 24 nM against FT, leading to significant phenotypic reversion in transformed cells .
Anticancer Properties
The compound has shown promise in targeting cancer cells. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
- Melanoma Cell Lines : The compound exhibited significant antiproliferative activity against human metastatic melanoma cell lines with IC50 values ranging from 24 nM to over 10 μM depending on structural modifications .
- Prostate Cancer Cell Lines : Efficacy was also noted in prostate cancer models, where it displayed competitive binding to the colchicine site on tubulin, disrupting polymerization and thereby inhibiting cell growth .
Structure-Activity Relationship (SAR)
The biological activity of the compound is heavily influenced by its chemical structure. Key findings include:
- Imidazole Ring Importance : The presence of the imidazole ring enhances hydrophilicity and solubility, which are crucial for bioavailability and cellular uptake .
- Substituent Effects : Variations in substituents on the benzothiazole and diazepane moieties were found to significantly impact potency. For instance, modifications at specific positions led to a marked increase or decrease in biological activity .
Case Studies
Several studies have highlighted the efficacy of this compound against resistant cancer cell lines:
- Study on Melanoma Resistance : A focused set of analogs was synthesized to evaluate their efficacy against drug-resistant melanoma cells. The results indicated that certain structural modifications could enhance activity against resistant strains .
- Prostate Cancer Study : In a comparative analysis of various imidazole derivatives, this compound was identified as one of the most potent inhibitors of cell growth in prostate cancer models, demonstrating a unique mechanism involving tubulin disruption .
Q & A
Q. What are the established synthetic routes for preparing 2-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-1,3-benzothiazole?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Reacting sulfonyl-substituted diazepane intermediates with benzothiazole derivatives under reflux conditions. For example, describes a method using substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst .
- Sulfonylation : Introducing the 1,2-dimethylimidazole sulfonyl group via nucleophilic substitution, as seen in analogous imidazole derivatization strategies () .
Q. Key Considerations :
Q. How is structural characterization performed for this compound?
A multi-technique approach is essential:
- Spectroscopy :
- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm purity (>98%) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental binding affinity data?
When biological assays yield conflicting results (e.g., IC₅₀ variations), molecular docking and density functional theory (DFT) provide mechanistic insights:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins. highlights docking poses of similar compounds with active sites, revealing hydrogen bonding and hydrophobic interactions .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonyl group electrophilicity) and correlate with experimental reactivity () .
Q. Example Workflow :
Optimize compound geometry using B3LYP/6-31G(d).
Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic regions.
Cross-validate with experimental kinetic data to refine models.
Q. What strategies address low yields in the final coupling step?
Low yields often arise from steric hindrance or competing side reactions. and suggest:
- Catalyst Screening : Test alternatives to TDAE (e.g., Pd-based catalysts for Suzuki couplings) .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce sulfonyl group hydrolysis .
- Temperature Control : Lower reaction temperatures (0–5°C) during imidazole sulfonylation to favor selectivity .
Q. Data-Driven Adjustments :
| Variable | Impact on Yield |
|---|---|
| Catalyst (TDAE vs. Pd(PPh₃)₄) | 45% → 68% |
| Solvent (DMF → THF) | 50% → 72% |
Q. How are contradictory spectral data (e.g., NMR shifts) reconciled?
Contradictions may stem from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Multi-Solvent NMR : Acquire spectra in DMSO-d₆ and CDCl₃ to assess solvent-dependent shifts () .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for analogous imidazole derivatives () .
Q. What frameworks guide the design of biological activity studies?
Align experiments with established pharmacological hypotheses:
- Target Selection : Prioritize kinases or GPCRs based on structural similarity to known inhibitors (e.g., benzothiazole moieties in EGFR inhibitors) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values, ensuring triplicate replicates for statistical rigor () .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
